4-(2-Furfuryl)-3-thiosemicarbazide
Description
3 Relevance of the Imine Bond in Thiosemicarbazone Derivatives
A crucial aspect of the chemistry of this compound is its function as a precursor to thiosemicarbazones. These derivatives are synthesized through a condensation reaction between the terminal primary amine group (-NH₂) of the thiosemicarbazide and an aldehyde or a ketone. nih.govresearchgate.net This reaction results in the formation of a carbon-nitrogen double bond (C=N), which is known as an imine or, in this context, an azomethine group. ikm.org.myrsc.org
The formation of this imine bond is a reversible reaction that operates under thermodynamic control. rsc.org This characteristic is central to a field known as dynamic covalent chemistry (DCC). rsc.org The reversibility allows for an "error-checking" or "proof-reading" process at the molecular level, where kinetically formed, less stable intermediates can revert to their precursors and eventually be replaced by the most thermodynamically stable product. rsc.org This principle is harnessed to construct complex and highly ordered molecules and materials from simpler building blocks. rsc.org
| Feature of the Imine Bond | Relevance in Thiosemicarbazone Derivatives |
| Formation | Created via a reversible condensation reaction between a thiosemicarbazide and an aldehyde/ketone. nih.gov |
| Chemical Nature | A key component of Dynamic Covalent Chemistry (DCC), allowing for thermodynamically controlled synthesis. rsc.org |
| Biological Function | Acts as a crucial part of the N,S-bidentate chelation site, essential for many biological activities. nih.govikm.org.my |
| Structural Importance | Influences the molecular conformation (cis/trans isomerism), which affects biological efficacy and ligand properties. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c7-9-6(11)8-4-5-2-1-3-10-5/h1-3H,4,7H2,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKUNUQYDORCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352315 | |
| Record name | N-[(Furan-2-yl)methyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
96860-19-4 | |
| Record name | N-[(Furan-2-yl)methyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96860-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 2 Furfuryl 3 Thiosemicarbazide and Its Advanced Derivatives
Synthetic Pathways to 4-(2-Furfuryl)-3-thiosemicarbazide
The preparation of this compound is primarily achieved through two reliable methods, each utilizing different precursors but converging on the same target molecule.
Condensation of Furfuryl Amine with Carbon Disulfide and Hydrazine (B178648) Hydrate
A prevalent and efficient method for synthesizing 4-substituted-3-thiosemicarbazides involves a one-pot reaction sequence starting with a primary amine. researchgate.net In the case of the title compound, furfuryl amine is the designated starting material.
The synthesis commences with the reaction of furfuryl amine with carbon disulfide, typically in the presence of a base such as aqueous ammonia (B1221849) or potassium hydroxide. This step forms an intermediate dithiocarbamate (B8719985) salt. google.com Without isolation, this intermediate is then treated with hydrazine hydrate. The hydrazine displaces the dithiocarbamate group to yield the final product, this compound, which often precipitates from the reaction mixture and can be purified by recrystallization. google.com This method is analogous to the synthesis of other 4-aryl or 4-alkyl thiosemicarbazides where a primary amine is the starting point. researchgate.netresearchgate.net
Table 1: Synthesis via Condensation of Furfuryl Amine
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|---|---|---|
| Furfuryl Amine | Carbon Disulfide | Hydrazine Hydrate | This compound |
|
|
|
|
|
Synthesis via Furfuryl Isothiocyanate Precursors
An alternative and direct pathway to this compound involves the use of a furfuryl isothiocyanate precursor. Isothiocyanates are highly reactive electrophiles that readily undergo nucleophilic addition with hydrazine. researchgate.netirjmets.com
In this method, furfuryl isothiocyanate is reacted with hydrazine hydrate, often in a solvent like ethanol (B145695) or methanol. The nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S), leading to the direct formation of the thiosemicarbazide (B42300) backbone. researchgate.net This reaction is generally clean and proceeds with high yield, providing a straightforward route to the target compound, assuming the availability of the isothiocyanate starting material.
Table 2: Synthesis via Furfuryl Isothiocyanate
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Furfuryl Isothiocyanate | Hydrazine Hydrate | This compound |
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Derivatization Strategies Utilizing this compound as a Building Block
The presence of a reactive hydrazinyl group (-NH-NH2) and a thione moiety (C=S) makes this compound a valuable synthon for constructing a wide array of derivatives.
Formation of Thiosemicarbazone Derivatives through Condensation with Carbonyl Compounds
One of the most common derivatization strategies involves the condensation of this compound with various aldehydes and ketones. This reaction yields the corresponding thiosemicarbazones, which are a well-studied class of compounds. irjmets.comnih.gov
The reaction is a classic Schiff base formation, where the terminal primary amine of the thiosemicarbazide nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. ikm.org.my This is typically followed by the elimination of a water molecule, often facilitated by a catalytic amount of acid (e.g., glacial acetic acid) in an alcoholic solvent. researchgate.netikm.org.my The resulting thiosemicarbazone incorporates the structural features of both the parent thiosemicarbazide and the carbonyl compound, allowing for significant molecular diversity.
Table 3: General Synthesis of Thiosemicarbazone Derivatives
| Reactant 1 | Reactant 2 (Carbonyl Compound) | General Product Structure |
|---|---|---|
| This compound | R-C(=O)-R' (Aldehydes or Ketones) | Furfuryl-NH-C(=S)-NH-N=C(R)-R' |
|
| e.g., Benzaldehyde, Acetophenone |
|
Cyclization Reactions to Produce Diverse Heterocyclic Scaffolds
The polyfunctional nature of this compound makes it an ideal precursor for various cyclization reactions, leading to the formation of stable five-membered heterocyclic rings.
The conversion of thiosemicarbazides into 1,3,4-thiadiazoles is a fundamental transformation in heterocyclic chemistry. sbq.org.br For this compound, this cyclization is typically achieved by reacting it with a one-carbon synthon, most commonly a carboxylic acid or its derivative, under dehydrating conditions. jocpr.com
The mechanism generally involves an initial acylation of the terminal nitrogen by the carboxylic acid, followed by an intramolecular cyclization where the sulfur atom attacks the newly formed carbonyl group. Subsequent dehydration yields the aromatic 1,3,4-thiadiazole (B1197879) ring. sbq.org.br This reaction is often promoted by strong acids like concentrated sulfuric acid nih.gov or phosphorus oxychloride jocpr.com, or by other condensing agents such as polyphosphate ester (PPE). encyclopedia.pub The substituent on the final thiadiazole ring is determined by the carboxylic acid used in the cyclization step.
Table 4: General Synthesis of 1,3,4-Thiadiazole Derivatives
| Reactant 1 | Reactant 2 (Cyclizing Agent) | Catalyst/Condition | General Product Structure |
|---|---|---|---|
| This compound | R-COOH (Carboxylic Acid) | H₂SO₄, POCl₃, or PPE | 2-(Furfurylamino)-5-R-1,3,4-thiadiazole |
|
| e.g., Acetic Acid, Benzoic Acid | Heat, Dehydrating Agent |
|
Synthesis of 1,2,4-Triazole (B32235) Derivatives
The conversion of this compound into 1,2,4-triazole derivatives represents a significant synthetic transformation, yielding a class of compounds with a broad spectrum of biological activities. The general strategy involves the cyclization of the thiosemicarbazide backbone, a reaction that can be effectively induced in the presence of a base.
A common and effective method for the synthesis of 5-substituted-4-(2-furfuryl)-4H-1,2,4-triazole-3-thiols involves the reaction of this compound with a carboxylic acid or its derivative. This process first forms a 1-acyl-4-(2-furfuryl)-3-thiosemicarbazide intermediate, which then undergoes intramolecular cyclization. The cyclization is typically facilitated by heating in an alkaline medium, such as an aqueous solution of sodium hydroxide. researchgate.netorgsyn.orgresearchgate.net The base promotes the deprotonation of the thioamide and subsequent nucleophilic attack of the sulfur or nitrogen atom on the carbonyl carbon of the acyl group, leading to the formation of the triazole ring after dehydration. researchgate.net
For instance, the reaction of a substituted thiosemicarbazide with an appropriate acyl chloride in a suitable solvent can yield the N-acylthiosemicarbazide, which upon treatment with a base like sodium hydroxide, cyclizes to the corresponding 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net The choice of the acylating agent determines the substituent at the 5-position of the resulting triazole ring.
A study by Kochikyan et al. detailed the synthesis of 4-(2-furylmethyl)-5-isobutyl-4H-1,2,4-triazole-3-thiol. researchgate.net This was achieved through the reaction of the corresponding carboxylic acid hydrazide with 2-(isothiocyanatomethyl)furan (B1293946) to form the 1,4-substituted thiosemicarbazide, which was then cyclized. researchgate.net This work underscores the feasibility of incorporating the 4-(2-furfuryl) moiety into the 1,2,4-triazole-3-thiol scaffold.
The general reaction scheme for the base-catalyzed cyclization is depicted below:
Scheme 1: General Synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols
The resulting 1,2,4-triazole-3-thiols are themselves versatile intermediates for further functionalization, particularly through S-alkylation reactions to produce a variety of thioether derivatives. researchgate.net
Integration into Complex Natural Product Analogues (e.g., Andrographolide (B1667393) Derivatives)
The conjugation of heterocyclic moieties to complex natural products is a well-established strategy for the development of new therapeutic agents with enhanced or novel pharmacological profiles. nih.gov Andrographolide, a labdane (B1241275) diterpenoid lactone, has been a frequent subject of such modifications due to its diverse biological activities. nih.govmdpi.comresearchgate.net The thiol group of 4-(2-furfuryl)-5-substituted-1,2,4-triazole-3-thiols provides a reactive handle for their covalent attachment to the andrographolide scaffold.
The synthesis of thioether andrographolide derivatives has been reported, demonstrating the feasibility of introducing sulfur-containing substituents at various positions of the andrographolide molecule, notably at the C-12 and C-14 positions. mdpi.comnih.gov In one approach, a thiolate, generated by treating the corresponding thiol with a base like sodium methoxide, can participate in a nucleophilic substitution reaction with a suitably activated andrographolide intermediate. nih.gov
For example, to introduce a thioether at the C-12 position, andrographolide can be first protected and then treated with a reagent like 2-(tosyloxy)acetyl chloride to form an intermediate that is susceptible to nucleophilic attack. nih.gov The reaction with a thiolate, such as the one derived from a 4-(2-furfuryl)-5-substituted-1,2,4-triazole-3-thiol, would lead to the formation of a C-12 thioether andrographolide derivative. nih.gov
The general scheme for the integration of a triazole-thiol into the andrographolide structure at the C-12 position is as follows:
Scheme 2: Synthesis of a C-12 Thioether Andrographolide Derivative
The specific reaction conditions, such as the choice of solvent and base, would need to be optimized to achieve a good yield of the desired conjugate. The resulting andrographolide analogues bearing the 4-(2-furfuryl)-1,2,4-triazole moiety would then be evaluated for their biological properties.
Mechanistic Insights into Synthetic Transformations
The synthetic transformations described above are governed by well-understood reaction mechanisms. The formation of 1,2,4-triazole-3-thiones from 1-acyl-4-substituted-3-thiosemicarbazides in basic media proceeds through an intramolecular cyclization followed by dehydration. researchgate.net The base plays a crucial role in deprotonating the amide nitrogen, which increases its nucleophilicity and facilitates the attack on the carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable 1,2,4-triazole ring.
The proposed mechanism for the base-catalyzed cyclization is as follows:
Deprotonation: The base removes a proton from the N2 nitrogen of the thiosemicarbazide chain.
Intramolecular Nucleophilic Attack: The resulting anion attacks the electrophilic carbonyl carbon of the acyl group, forming a five-membered ring intermediate.
Dehydration: The intermediate undergoes dehydration, leading to the formation of the double bond within the triazole ring and yielding the final 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.
In the context of forming thioether andrographolide derivatives, the mechanism of the reaction between a thiolate and an activated andrographolide intermediate at the C-12 position has been proposed to proceed via a nucleophilic substitution reaction. nih.gov A thiolate anion, being a soft nucleophile, readily attacks the electrophilic C-12 carbon, displacing a suitable leaving group. nih.gov The stereochemistry of the resulting product would be influenced by the steric environment around the C-12 position of the andrographolide molecule. nih.gov
The understanding of these mechanisms is vital for optimizing reaction conditions and for the rational design of new synthetic routes to novel and potentially bioactive molecules derived from this compound.
Spectroscopic and Structural Elucidation of 4 2 Furfuryl 3 Thiosemicarbazide and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 4-(2-Furfuryl)-3-thiosemicarbazide is predicted to show distinct signals corresponding to each unique proton environment. The protons of the thiosemicarbazide (B42300) backbone (N¹H, N²H₂, and N⁴H) are expected to appear as broad singlets or multiplets, with their chemical shifts being sensitive to solvent and concentration. Specifically, the hydrazinic (N²H₂) and thioamide (N⁴H) protons in related structures are often observed at highly deshielded (downfield) positions, typically in the range of δ 8.0-12.0 ppm, due to effects of hydrogen bonding and the electron-withdrawing nature of the adjacent thiocarbonyl (C=S) and nitrogen atoms. nih.govnih.gov
The furfuryl group presents a more defined set of signals. The methylene (B1212753) protons (-CH₂-) are anticipated to appear as a doublet around δ 4.5-4.9 ppm, coupled to the adjacent N⁴H proton. The furan (B31954) ring itself has three aromatic protons. Based on data for furfuryl alcohol and other 2-substituted furans, the proton at position 5 (H-5) is expected at approximately δ 7.4 ppm (doublet), the proton at position 3 (H-3) around δ 6.3 ppm (doublet), and the proton at position 4 (H-4) around δ 6.2 ppm (doublet of doublets). chemicalbook.comresearchgate.net
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N¹H₂ | ~4.3 | Broad Singlet |
| N²H | ~9.5 | Broad Singlet |
| N⁴H | ~8.5 | Triplet (or Broad Triplet) |
| -CH₂- (Furfuryl) | ~4.7 | Doublet |
| H-5 (Furan) | ~7.4 | Doublet |
| H-3 (Furan) | ~6.3 | Doublet |
| H-4 (Furan) | ~6.2 | Doublet of Doublets |
Note: Data are predicted based on analogous structures and are typically recorded in DMSO-d₆.
In the ¹³C NMR spectrum, the most deshielded signal is expected to be that of the thiocarbonyl carbon (C=S), which typically resonates in the range of δ 176-183 ppm in thiosemicarbazide derivatives. nih.gov The carbons of the furan ring are anticipated based on known values for furan and its derivatives. publish.csiro.auacs.orgchemicalbook.compitt.edu The carbon attached to the methylene group (C-2) is expected around δ 151 ppm, while the other carbons of the ring (C-3, C-4, C-5) would likely appear between δ 105 and 143 ppm. The methylene carbon (-CH₂-) signal is predicted to be in the range of δ 40-50 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S | ~181 |
| C-2 (Furan) | ~151 |
| C-5 (Furan) | ~143 |
| C-3 (Furan) | ~107 |
| C-4 (Furan) | ~111 |
| -CH₂- (Furfuryl) | ~42 |
Note: Data are predicted based on analogous structures and are typically recorded in DMSO-d₆.
To confirm these assignments and establish the connectivity of the molecule, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the N⁴H and the -CH₂- protons, and among the H-3, H-4, and H-5 protons of the furan ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the proton assignments in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., H-3 with C-3, H-4 with C-4, H-5 with C-5, and the -CH₂- protons with the methylene carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular structure. Expected key HMBC correlations would include the -CH₂- protons to the furan ring carbons (C-2 and C-3) and, crucially, to the thiocarbonyl carbon (C=S). The furan protons would also show correlations to other carbons within the ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in a molecule. For this compound, the spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the amine (NH₂) and secondary amine (-NH-) groups are expected to appear as multiple bands in the 3100-3450 cm⁻¹ region. researchgate.netresearchgate.netorientjchem.org The C-H stretching of the furan ring and the methylene group would be observed just below and above 3000 cm⁻¹, respectively.
The C=S (thione) stretching vibration is a key diagnostic peak, though it can be coupled with other vibrations. It typically gives rise to one or more bands in the 1250-1350 cm⁻¹ and 800-850 cm⁻¹ regions. nih.govorientjchem.org Other significant bands include the N-H bending vibrations around 1600-1640 cm⁻¹ and the C-N stretching vibrations. The furan ring itself will produce characteristic bands related to C=C and C-O-C stretching.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H stretching (amine, amide) | 3100 - 3450 |
| C-H stretching (furan) | 3050 - 3150 |
| C-H stretching (methylene) | 2850 - 2960 |
| N-H bending | ~1620 |
| C=C stretching (furan) | ~1500, ~1580 |
| C=S stretching (thione) | ~1300, ~840 |
| C-O-C stretching (furan) | ~1015 |
Note: Data are predicted based on analogous structures and are typically recorded as KBr pellets or in an appropriate solvent.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Thiosemicarbazide derivatives typically exhibit two main absorption bands. acs.org A lower energy band, corresponding to the n→π* electronic transition of the thiocarbonyl (C=S) group, is expected to appear in the range of 310-340 nm. ukm.myresearchgate.net A more intense, higher energy band, attributed to π→π* transitions within the conjugated system of the furan ring and the thiosemicarbazide moiety, would likely be observed at a shorter wavelength, typically around 260-280 nm. ukm.my The solvent used can influence the exact position and intensity of these absorption maxima.
Predicted UV-Vis Data for this compound
| Electronic Transition | Predicted λₘₐₓ (nm) | Associated Functional Group(s) |
|---|---|---|
| π→π* | ~270 | Furan ring, C=S |
| n→π* | ~325 | C=S |
Note: Data are predicted based on analogous structures and are typically recorded in solvents like DMSO or ethanol (B145695).
Mass Spectrometry Techniques (e.g., ESI-MS)
Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this class of compounds, as it is a soft ionization technique that typically keeps the parent molecule intact.
For this compound (C₆H₉N₃OS), the expected molecular weight is 171.22 g/mol . clearsynth.comavantorsciences.comchemicalbook.com In ESI-MS analysis, the compound is typically observed as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 172. This primary ion confirms the molecular mass of the compound.
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern. The fragmentation of thiosemicarbazide derivatives often follows predictable pathways. researchgate.netscirp.org The mass spectra of related thiosemicarbazones have been shown to display molecular ion peaks at their respective m/z values. nih.gov In some cases, the molecular ion can be unstable and may not be observed, with the spectrum instead showing prominent fragment ions resulting from the easy loss of small molecules like ammonia (B1221849). scirp.org
Key Fragmentation Pathways:
Cleavage of the furfuryl group: A common fragmentation involves the loss of the furan-containing moiety.
Loss of thioisocyanate (HNCS) or isothiocyanate (NCS): This is a characteristic fragmentation for thiourea (B124793) and thiosemicarbazide derivatives.
Loss of ammonia (NH₃): Cleavage of the terminal amino group is frequently observed. scirp.org
A summary of expected ions in the ESI-MS spectrum of this compound is presented below.
| Ion Description | Formula of Ion | Calculated m/z |
| Protonated Molecular Ion | [C₆H₉N₃OS + H]⁺ | 172.05 |
| Fragment from loss of NH₃ | [C₆H₆N₂OS + H]⁺ | 155.03 |
| Furfuryl Cation | [C₅H₅O]⁺ | 81.03 |
| Fragment from loss of furfuryl group | [CH₄N₃S]⁺ | 90.01 |
These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unequivocal identification in complex mixtures or as a synthesized product.
**3.2. X-ray Crystallography for Molecular Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. nih.govscilit.com For novel compounds like this compound and its derivatives, obtaining a crystal suitable for this analysis provides incontrovertible proof of its structure. mdpi.com
While a specific crystal structure for this compound itself is not detailed in the provided results, extensive studies on closely related thiosemicarbazone derivatives reveal key structural characteristics that can be inferred. nih.gov These studies confirm the connectivity of the atoms and provide precise data on bond lengths, bond angles, and torsional angles.
Structural analyses of similar thiosemicarbazones show that the thiosemicarbazide moiety is often nearly planar. nih.gov The geometry around the zinc center in some studied metal complexes of thiosemicarbazones presents either a distorted octahedral or a tetrahedral arrangement. nih.gov The molecules are often highly planar, with the thiosemicarbazone and the backbone lying within the same plane, with negligible deviations. nih.gov
Key structural parameters for thiosemicarbazone derivatives, which are expected to be similar in this compound, are shown in the table below, based on data from analogous structures. nih.gov
| Parameter | Description | Typical Value |
| C=S Bond Length | Thione double bond | ~1.68 Å |
| C-N Bond Lengths | Within the thiosemicarbazide backbone | 1.32 - 1.38 Å |
| N-N Bond Length | Hydrazine (B178648) linkage | ~1.39 Å |
| C-C Bond Length | Between backbone carbons | ~1.49 Å |
| O-C1-C2 Angle | Angle involving sp² carbons in the backbone | ~121° |
| C1-C2-N1 Angle | Angle connecting backbone to the thiosemicarbazone nitrogen | ~124° |
This technique not only confirms the covalent structure but also reveals details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Elemental Analysis and Purity Assessment
Elemental analysis is a cornerstone technique used to verify the empirical formula of a synthesized compound. It quantitatively determines the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within the molecule. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed chemical formula. For sulfur-containing compounds like this compound, sulfur (S) analysis is also performed.
The molecular formula for this compound is C₆H₉N₃OS. clearsynth.comchemicalbook.com The purity of the compound is considered high when the experimentally found values are within ±0.4% of the calculated values. This analysis is crucial for confirming that the correct product has been synthesized and is free from significant impurities. nih.gov
The table below shows the calculated elemental composition for this compound.
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition (Calculated) |
| Carbon | C | 12.01 | 72.06 | 42.09% |
| Hydrogen | H | 1.008 | 9.072 | 5.30% |
| Nitrogen | N | 14.01 | 42.03 | 24.54% |
| Oxygen | O | 16.00 | 16.00 | 9.35% |
| Sulfur | S | 32.07 | 32.07 | 18.72% |
| Total | 171.23 | 100.00% |
In addition to elemental analysis, the purity of a crystalline solid is often assessed by its melting point. A sharp melting point range indicates a high degree of purity. For this compound, a reported melting point is in the range of 119-121 °C. avantorsciences.com
Coordination Chemistry of 4 2 Furfuryl 3 Thiosemicarbazide and Its Metal Complexes
Ligand Design and Coordination Modes: A General Perspective
In the absence of direct studies on 4-(2-Furfuryl)-3-thiosemicarbazide, its potential coordination behavior can be inferred from the general principles established for related thiosemicarbazide (B42300) and thiosemicarbazone ligands.
Role of Sulfur and Nitrogen Donor Atoms in Complexation
For thiosemicarbazide-based ligands, the primary donor atoms involved in complexation are the sulfur atom of the thione group (C=S) and the nitrogen atoms of the hydrazinic moiety. nih.gov These ligands can coordinate to a metal center as a neutral molecule or, more commonly, after deprotonation, as an anionic ligand. nih.gov The coordination can lead to the formation of stable four, five, or six-membered chelate rings, depending on which atoms are involved. researchgate.netias.ac.in The thione group can also undergo tautomerization to a thiol form (C-SH), allowing coordination through the deprotonated thiolate sulfur, which is a common mode of bonding. nih.gov
Chelation Capabilities and Polydenticity
Thiosemicarbazides and their derivatives often act as bidentate or tridentate ligands. nih.govnih.gov In a typical bidentate mode, the ligand coordinates through the sulfur atom and one of the nitrogen atoms (either the imine or hydrazinic nitrogen), forming a five-membered ring. researchgate.net If other coordinating groups are present on the molecule, such as the furan (B31954) ring in this compound, tridentate or even higher polydenticity is possible. The oxygen atom of the furan ring could potentially participate in coordination, leading to a tridentate (O, N, S) chelation, although this has not been experimentally confirmed for this specific ligand. The steric and electronic properties of substituents on the thiosemicarbazide backbone significantly influence the resulting coordination mode. ntu.edu.tw
Synthesis of Metal Complexes: General Methodologies
Formation of Complexes with Transition Metal Ions (e.g., VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II))
The synthesis of transition metal complexes with thiosemicarbazide-type ligands is generally straightforward. Typically, it involves reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, such as ethanol (B145695) or methanol. jocpr.comnih.gov The reaction mixture is often heated under reflux to facilitate the complex formation. mdpi.com While numerous studies report the synthesis of complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II) using various thiosemicarbazone ligands, jocpr.commdpi.comresearchgate.netrdd.edu.iqresearchgate.net specific reports detailing these syntheses with this compound are absent from the current body of scientific literature.
Stoichiometric Relationships in Metal-Ligand Complexation
The stoichiometry of metal-thiosemicarbazone complexes is commonly found to be 1:2 (metal:ligand), particularly with divalent metal ions. researchgate.netresearchgate.net In these cases, two ligand molecules coordinate to a single metal center, often resulting in an octahedral or square planar geometry. ikm.org.my However, other stoichiometric ratios, such as 1:1, are also possible and can lead to different geometries and coordination environments. nih.gov The specific stoichiometry depends on factors like the charge of the metal ion, the coordination number preferred by the metal, and the nature of the ligand itself. Without experimental data for this compound, its preferred stoichiometric relationships remain speculative.
Structural Characterization of Metal Complexes
The characterization of metal-thiosemicarbazone complexes typically employs a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for determining the coordination mode, as shifts in the vibrational frequencies of the C=S and N-N bonds upon complexation indicate the involvement of these groups in bonding to the metal ion. researchgate.netikm.org.my Other techniques like UV-Visible spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry provide further insights into the structure and composition of the complexes. ikm.org.myresearchgate.net Magnetic susceptibility measurements help determine the geometry and the oxidation state of the central metal ion. ikm.org.my However, a search for such characterization data for complexes of this compound has yielded no specific results.
Spectroscopic Analysis (e.g., FT-IR, UV-Vis)
Spectroscopic methods are fundamental in elucidating the structure of this compound metal complexes by identifying the ligand's coordination sites.
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining how the ligand binds to the metal ion. In the FT-IR spectrum of the free this compound ligand, characteristic vibrational bands are observed. Upon complexation, significant shifts in these bands provide evidence of coordination.
ν(N-H) Vibrations: The free ligand typically shows stretching vibrations for the N-H groups. researchgate.net The absence of one of these bands in the complex's spectrum can indicate deprotonation and coordination in the anionic form. researchgate.netukm.my
ν(C=N) Vibrations: The azomethine group (C=N) stretching vibration, often found in the 1580-1630 cm⁻¹ region, typically shifts upon complexation, indicating the involvement of the azomethine nitrogen in bonding to the metal center. researchgate.netnih.gov
ν(C=S) Vibrations: The thiocarbonyl group (C=S) stretching band is crucial for confirming coordination. A shift of this band to a lower frequency in the spectrum of the metal complex suggests the coordination of the sulfur atom to the metal ion. researchgate.netnih.gov
The following table summarizes the typical FT-IR spectral data for thiosemicarbazone complexes.
| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Change Upon Complexation | Reference |
| ν(N-H) | 3100-3400 | Disappears or shifts if deprotonation occurs | researchgate.netukm.my |
| ν(C=N) | 1580-1630 | Shifts to lower or higher frequency, indicating coordination | researchgate.netnih.gov |
| ν(C=S) | 820-1250 | Shifts to lower frequency, indicating coordination | researchgate.netnih.gov |
UV-Vis Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the ligand and the geometry of the resulting metal complexes.
Intra-ligand Transitions: The UV-Vis spectrum of the free ligand exhibits absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic furan ring and the thiosemicarbazide moiety. nih.govsemanticscholar.org
Charge-Transfer and d-d Transitions: Upon complexation, new bands may appear. Ligand-to-metal charge-transfer (LMCT) bands are common. researchgate.net For transition metal complexes with d-electrons, weaker d-d transition bands are observed in the visible region. The positions of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral or tetrahedral). nih.govresearchgate.net
The table below outlines the electronic spectral data and their assignments for representative thiosemicarbazone complexes.
| Metal Complex Example | Absorption Bands (nm) | Assignment | Proposed Geometry | Reference |
| [Ni(HAN)Cl₂·(H₂O)₂]·H₂O | 24380, 13605 cm⁻¹ | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F) | Octahedral | nih.gov |
| Cu(II) Complex | 620, 632 | ²B₁g → ²A₁g, ²B₁g → ²E₁g | Square Pyramidal | researchgate.net |
| Co(II) Complex | 21505, 16000 cm⁻¹ | ⁴T₁g → ⁴T₁g(P), ⁴T₁g → ⁴A₂g(F) | Octahedral | nih.gov |
Magnetic Susceptibility and Molar Conductance Studies
Magnetic Susceptibility: Magnetic moment measurements are essential for determining the electronic structure and stereochemistry of transition metal complexes. The effective magnetic moment (μ_eff) helps to ascertain the number of unpaired electrons in the metal's d-orbitals, which in turn suggests the coordination geometry. For instance, Ni(II) (d⁸) complexes can be distinguished: octahedral Ni(II) complexes are typically high-spin with two unpaired electrons and magnetic moments in the range of 2.9–3.4 B.M., whereas square-planar Ni(II) complexes are diamagnetic (μ_eff = 0 B.M.). nih.govrsc.org Similarly, magnetic data can help propose geometries for Co(II), Cu(II), and other transition metal complexes. researchgate.netresearchgate.net
Molar Conductance: Molar conductance measurements in solvents like DMSO or DMF are used to determine whether the anions in a metal complex are coordinated to the metal ion or exist as free counter-ions in the solution. Low molar conductance values are indicative of non-electrolytic behavior, suggesting that the anions are within the coordination sphere. researchgate.netanalis.com.my Conversely, higher values suggest an ionic nature where anions are not directly bonded to the metal center. ukm.mybg.ac.rs
The following table presents typical magnetic moment and molar conductance data used in the characterization of thiosemicarbazone complexes.
| Parameter | Typical Values | Interpretation | Reference |
| Magnetic Moment (μ_eff) | ~3.40 B.M. (for Ni(II)) | High-spin octahedral geometry | nih.gov |
| Magnetic Moment (μ_eff) | ~5.15 B.M. (for Co(II)) | High-spin octahedral geometry | nih.gov |
| Magnetic Moment (μ_eff) | ~1.53 B.M. (for Cu(II)) | Dimeric or spin-spin interaction | researchgate.net |
| Molar Conductance (Λ_M) | 4.0–12.5 S·cm²·mol⁻¹ (in DMSO) | Non-electrolyte, anions are coordinated | analis.com.my |
Proposed Geometrical Architectures (e.g., Distorted Octahedral, Tetrahedral)
Based on spectroscopic and magnetic data, various geometrical structures have been proposed for metal complexes of thiosemicarbazones. This compound is expected to act primarily as a bidentate N,S donor ligand. However, the oxygen atom of the furan ring could potentially participate in coordination, leading to a tridentate O,N,S chelation. rsc.org
The resulting geometry is highly dependent on the metal ion, its oxidation state, and the stoichiometry of the reaction.
Tetrahedral: This geometry is often proposed for Zn(II) and some Co(II) complexes. researchgate.netnih.gov
Square Planar: This arrangement is common for Ni(II), Pd(II), and Pt(II) complexes, particularly when the ligand field is strong. researchgate.netresearchgate.net
Distorted Octahedral: Many transition metals, including Cr(III), Co(III), Ni(II), and Cu(II), form octahedral complexes. nih.govresearchgate.net These are often distorted due to the Jahn-Teller effect (in the case of Cu(II)) or the steric and electronic constraints of the ligand. researchgate.netnih.gov In a 1:2 metal-to-ligand ratio, two ligand molecules would occupy the coordination sphere around the central metal ion.
Influence of Metal Chelation on Molecular Reactivity and Biological Activity
A significant aspect of thiosemicarbazone chemistry is the observation that metal chelation often enhances the biological activity of the parent ligand. researchgate.netbenthamopenarchives.comnih.gov This enhancement is generally attributed to several factors according to Tweedy's chelation theory.
Increased Lipophilicity: Coordination to a metal center can increase the lipophilicity of the thiosemicarbazone. benthamopenarchives.comst-andrews.ac.uk This is because chelation neutralizes the charge of the metal ion and delocalizes it over the entire complex, facilitating the molecule's transport across lipid-rich cell membranes to reach its intracellular target. benthamopenarchives.com
Inhibition of Key Enzymes: Many thiosemicarbazone complexes exert their biological effects by inhibiting crucial enzymes. A primary target is ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis and repair. benthamopenarchives.comnih.gov By chelating the iron necessary for the enzyme's function, the complexes can halt cell proliferation, a mechanism particularly effective against cancer cells.
Interference with Cellular Processes: Metal chelation can disrupt vital cellular functions. For example, some thiosemicarbazone derivatives have been shown to interfere with mitochondrial respiration by chelating iron, which is a key component of the electron transport chain complexes. nih.gov They can also disrupt zinc homeostasis, which is critical for ribosome biogenesis. nih.gov
Induction of Oxidative Stress: Some complexes can induce the production of reactive oxygen species (ROS) within cells, leading to oxidative stress. nih.gov This can cause damage to proteins, lipids, and nucleic acids, ultimately triggering cell death, a promising strategy in cancer therapy. nih.govnih.gov
Biological Activities and Mechanistic Investigations in Vitro Studies
Antimicrobial Efficacy
The antimicrobial properties of 4-(2-Furfuryl)-3-thiosemicarbazide and its derivatives have been a primary focus of research, with studies encompassing a variety of bacterial and fungal strains, as well as investigations into its antiviral potential.
Research into the antibacterial effects of thiosemicarbazide (B42300) derivatives has shown activity against a range of bacteria. While specific minimum inhibitory concentration (MIC) values for this compound against Escherichia coli and Bacillus subtilis are not extensively documented in readily available literature, studies on closely related furan-2-carbaldehyde thiosemicarbazone derivatives have been conducted. For instance, a derivative, 5-nitro-furan-2-carbaldehyde thiosemicarbazone, exhibited significant activity against Staphylococcus aureus ATCC700699 with a reported MIC of 1 µg/mL. researchgate.net This suggests that the furan-thiosemicarbazide backbone is a promising pharmacophore for antibacterial activity. However, direct data for this compound against the specified strains remains to be fully elucidated.
Investigations into the antimycobacterial properties of thiosemicarbazide derivatives have also been undertaken. Studies on various thiosemicarbazide compounds have demonstrated good activity against Mycobacterium bovis, with some derivatives showing MIC values as low as 0.39 μg/mL. nih.gov The activity of these compounds against Mycobacterium tuberculosis is also an area of active research, though specific data for this compound is not yet available. nih.govnih.gov
Table 1: Antibacterial Activity of a Related Furan-Thiosemicarbazone Derivative
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|
Note: This table presents data for a structurally related compound due to the lack of specific data for this compound.
The antifungal potential of thiosemicarbazide derivatives has been explored against various fungal pathogens. Studies on 1-[[4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-yl]mercaptoacetyl]-4-alkyl/aryl-3-thiosemicarbazides, which share the furan (B31954) moiety, have shown promising results. These compounds exhibited in vitro antifungal activity against Candida albicans ATCC 10231 with MIC values ranging from 4 to 8 μg/mL. tandfonline.com This indicates that the furan nucleus, when incorporated into a thiosemicarbazide-based structure, can contribute to antifungal efficacy.
While specific MIC values for this compound against Aspergillus niger are not detailed in the available literature, the general antifungal activity of related compounds suggests that this is a worthwhile area for future investigation. nih.govresearchgate.netnih.gov
Table 2: Antifungal Activity of Related Furan-Containing Thiosemicarbazide Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) |
|---|
Note: This table presents data for structurally related compounds due to the lack of specific data for this compound.
The antiviral properties of the broader class of thiosemicarbazides and their derivatives have been a subject of scientific inquiry. researchgate.net Research has shown that certain indolylthiosemicarbazides exhibit notable antiviral activity against viruses such as the Coxsackie B4 virus, with EC50 values in the range of 0.4 to 2.1 μg/mL. nih.govnih.gov The mechanism of action is often linked to the free thiosemicarbazide moiety, as cyclization of this group can lead to a loss of antiviral effect. nih.gov However, specific antiviral studies focusing exclusively on this compound are not prominently reported, highlighting a gap in the current understanding of its full biological profile.
Anti-Parasitic Activity (e.g., against Plasmodium falciparum, Trichomonas vaginalis)
The search for new anti-parasitic agents has led to the investigation of various chemical scaffolds, including those containing furan and thiosemicarbazide moieties. While direct studies on the antiplasmodial activity of this compound against Plasmodium falciparum are limited, research on other thiosemicarbazones has shown them to be a validated class of drug leads that can kill several species of protozoan parasites. nih.gov
In the context of other parasitic infections, studies on furanyl N-acylhydrazone derivatives, which are structurally related to this compound, have demonstrated significant activity against Trichomonas vaginalis. For instance, compounds PFUR 4a and 4b induced complete parasite death at a concentration of 6.25 µM, with IC50 values of 1.69 µM and 1.98 µM, respectively. nih.govresearchgate.net These findings suggest that the furan ring is a valuable component for anti-trichomonal activity.
Table 3: Anti-parasitic Activity of Related Furanyl Derivatives against Trichomonas vaginalis
| Compound | Parasite Strain | MIC (µM) | IC50 (µM) |
|---|---|---|---|
| PFUR 4a | Trichomonas vaginalis ATCC 30236 | 6.25 nih.govresearchgate.net | 1.69 nih.govresearchgate.net |
Note: This table presents data for structurally related compounds due to the lack of specific data for this compound.
Enzyme Inhibition and Modulatory Studies
The interaction of thiosemicarbazide derivatives with various enzymes is a key area of mechanistic investigation, providing insights into their biological effects.
P-glycoprotein (P-gp) is a well-known efflux pump that contributes to multidrug resistance (MDR) in cancer cells. The inhibition of P-gp is a promising strategy to overcome MDR. While there is no specific data available for the P-gp inhibitory properties of this compound, the broader class of thiosemicarbazones has been identified as potent P-gp inhibitors. researchgate.net Some thiosemicarbazone compounds have been shown to inhibit P-gp with EC50 values in the nanomolar range and can enhance the efficacy of chemotherapeutic drugs by bypassing P-gp-mediated efflux. researchgate.net The potential of this compound to act as a P-gp inhibitor and reverse MDR warrants further investigation.
Investigations into ATPase Activity Modulation
While direct studies on this compound are limited, research into the broader class of thiosemicarbazide derivatives has revealed their potential to modulate the activity of ATP-hydrolyzing enzymes, which are critical for cellular energy and processes like DNA replication.
In a notable study, certain thiosemicarbazide derivatives were found to decrease the ATPase activity of Topoisomerase IV from Staphylococcus aureus, an enzyme crucial for bacterial DNA replication. nih.gov Specifically, two derivatives were observed to significantly reduce the rate of ATP hydrolysis by the ParE subunit of Topoisomerase IV. nih.gov The inhibition of ATPase activity by these compounds was comparable to that of the known inhibitor novobiocin. nih.gov This mechanism suggests that thiosemicarbazides can interfere with the energy-dependent functions of essential cellular enzymes. The general procedure to quantitate in vitro ATPase activity of purified proteins is a well-established method for such characterizations. youtube.com
Table 1: Inhibition of Topoisomerase IV ATPase Activity by Thiosemicarbazide Derivatives This table is representative of the activity of the thiosemicarbazide class of compounds and not specific to this compound.
| Compound/Drug | Concentration (µM) | % Inhibition of ATPase Activity |
| Thiosemicarbazide Derivative 4 | 20 | 55.76% |
| Thiosemicarbazide Derivative 7 | 20 | 49.35% |
| Novobiocin (Control) | 20 | 67.25% |
| Data sourced from a study on thiosemicarbazide derivatives' effect on S. aureus Topoisomerase IV. nih.gov |
15-Lipoxygenase (15-LOX) Inhibitory Mechanisms
The 15-lipoxygenase (15-LOX) enzyme is a key player in the inflammatory cascade, catalyzing the production of pro-inflammatory mediators. acs.org As such, its inhibition is a significant therapeutic target. While direct enzymatic assays on this compound are not extensively documented, studies on structurally related N-furfuryl compounds demonstrate a strong potential for 15-LOX inhibition.
Research into a series of N-furfuryl-1,2,4-triazole derivatives, which are synthesized from an N-furfuryl thiosemicarbazide precursor, has shown potent inhibitory activity against soybean 15-LOX. nih.govacs.org For instance, N-furfuryl-5-(4-chlorophenyl)thiosemicarbazide is a key intermediate in the synthesis of these potent 15-LOX inhibitors. acs.org The subsequent triazole derivatives exhibited significant inhibitory capabilities, with IC50 values in the micromolar range. acs.orgnih.govnih.gov This indicates that the furfuryl-thiosemicarbazide scaffold is a promising pharmacophore for the design of 15-LOX inhibitors. The mechanism of action is believed to involve the interaction of the compound with the active site of the 15-LOX enzyme, thereby preventing the oxidation of polyunsaturated fatty acids that leads to inflammatory mediators. nih.govresearchgate.net
Relevance to Ribonucleotide Reductase Inhibition (for the class of compounds)
The class of compounds known as thiosemicarbazones, which are derivatives of thiosemicarbazides, are recognized as potent inhibitors of ribonucleotide reductase (RNR). nih.gov This enzyme is fundamentally important for DNA synthesis as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair. nih.gov The inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA synthesis and cell proliferation. nih.gov This mechanism is a cornerstone of the anticancer activity of many thiosemicarbazone compounds. nih.gov
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a well-known thiosemicarbazone that has undergone numerous clinical trials and acts by inhibiting ribonucleotide reductase. nih.gov The general mechanism of action for thiosemicarbazones involves the chelation of essential metal ions, such as iron, within the active site of the RNR enzyme, which is necessary for its catalytic function. nih.gov This disruption of the enzyme's metallic cofactor renders it inactive, leading to the observed anti-proliferative effects.
Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines (in vitro models)
Activity against Human Leukemia Cells (e.g., HL-60)
Copper and cobalt complexes of furfural (B47365) thiosemicarbazones have shown significant cytotoxicity against various leukemia and lymphoma cell lines. nih.gov In one extensive study, 38 different thiosemicarbazone derivatives were screened for their cytotoxic effects on hematological cancer cell lines, with some compounds showing notable activity. nih.gov Furthermore, other research has documented the antiproliferative activity of various thiosemicarbazone metal complexes against leukemia cell lines such as U937. mdpi.com For example, a platinum complex of 2-(4-thiazolyl)benzimidazole exhibited antileukemic activity against HL-60 cells. nih.gov These findings collectively suggest that the thiosemicarbazone scaffold, particularly when containing a furfural moiety, is a promising basis for the development of agents targeting leukemia cells. The cytotoxic effects are often dose-dependent. mdpi.com
Table 2: Representative Cytotoxic Activity of Thiosemicarbazone Derivatives against Leukemia Cell Lines This table illustrates the general activity of the thiosemicarbazone class against various leukemia cell lines and is not specific to this compound.
| Compound Class | Cell Line | Effect | Reference |
| Furfural Thiosemicarbazone Complexes | Leukemia/Lymphoma | Potent Cytotoxicity | nih.gov |
| Novel Thiosemicarbazone Derivatives | Daudi, Jurkat | Concentration- and time-dependent decrease in cell viability | nih.gov |
| Thiosemicarbazone Metal Complexes | U937 | Dose-dependent inhibition of cell proliferation | mdpi.com |
| Platinum-Thiazolylbenzimidazole Complex | HL-60 | Antileukemic Activity | nih.gov |
| Acridine-Thiosemicarbazone Derivatives | K-562 | Moderate Potency (IC50: 11.45 - 17.32 µM) | mdpi.com |
Activity against Human Ovarian Cancer Cell Lines (e.g., A2780, A2780cisR)
The potential of thiosemicarbazone derivatives extends to solid tumors, including ovarian cancer. Research has shown that metal complexes of furfural thiosemicarbazones possess potent cytotoxic activity against the human ovarian carcinoma cell line 1-A9. nih.gov The A2780 cell line is a commonly used model for ovarian cancer research, including studies on drug resistance (A2780cisR) and the metabolic effects of potential anticancer agents. nih.govnih.gov
While direct studies of this compound on A2780 cells are sparse, the demonstrated efficacy of closely related furfural thiosemicarbazone complexes against an ovarian cancer cell line underscores the potential of this chemical class for further investigation in the context of ovarian malignancies. nih.gov The antiproliferative activity of various other compounds against the A2780 cell line has been documented, highlighting its importance as a model for screening novel therapeutic agents. researchgate.netmdpi.com
Mechanisms of Cell Proliferation Inhibition
The anticancer activity of thiosemicarbazone derivatives stems from their ability to interfere with multiple cellular processes, leading to the inhibition of cell proliferation and induction of cell death. mdpi.com
A primary mechanism is the inhibition of DNA synthesis. nih.gov This is often a direct consequence of the inhibition of ribonucleotide reductase, as discussed previously, which depletes the necessary precursors for DNA replication. nih.gov Additionally, some thiosemicarbazone complexes have been shown to act as inhibitors of topoisomerase II, an enzyme that manages DNA tangles during replication, leading to DNA damage. nih.gov
Induction of apoptosis, or programmed cell death, is another key mechanism. Studies on novel thiosemicarbazone derivatives have shown that they can trigger apoptotic-like cell death through the mitochondrial pathway, characterized by an inversion of the Bax/Bcl-2 ratio and the release of Apoptosis-Inducing Factor (AIF). nih.gov Furthermore, some derivatives have been found to cause cell cycle arrest, for instance at the S phase, which prevents cancer cells from progressing through the division cycle. nih.gov The generation of reactive oxygen species (ROS) and the modulation of critical signaling pathways such as NFκB, PI3K/Akt/mTOR, and MAPK/ERK have also been implicated in the cytotoxic effects of this class of compounds. nih.govmdpi.com
Antidiabetic Activity in In Vitro Systems
One of the key therapeutic avenues being explored for thiosemicarbazide derivatives is the management of diabetes. An important strategy for controlling post-meal high blood sugar is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. researchgate.netnih.govnih.govfrontiersin.orgprimescholars.com Inhibiting these enzymes slows the digestion of carbohydrates, leading to a more gradual absorption of glucose. nih.govfrontiersin.orgprimescholars.com
In vitro studies have demonstrated the potential of thiosemicarbazone derivatives as effective inhibitors of these enzymes. For instance, a series of coumarin-derived thiosemicarbazones exhibited significantly more potent α-glucosidase inhibitory activity than the standard drug, acarbose (B1664774). nih.gov Their IC50 values, the concentration required to inhibit 50% of the enzyme's activity, ranged from 2.13 to 22.11 µM, whereas acarbose has an IC50 of 873.34 µM. nih.gov Similarly, other synthesized thiosemicarbazone derivatives have shown strong inhibitory action against both α-glucosidase and α-amylase, with one compound recording IC50 values of 1.58 µM and 3.24 µM, respectively. tandfonline.com
Research into 5-furyl-1,3,4-thiadiazol-2-imine derivatives, which are structurally related to this compound, also revealed significant α-amylase inhibitory activity. researchgate.net These findings underscore the promise of this class of compounds as leads for developing new antidiabetic agents. jptcp.com
Structure-Activity Relationship (SAR) Investigations
Understanding how the chemical structure of a compound influences its biological activity is fundamental to drug design. For this compound and its analogs, several key structural features have been identified as crucial for their biological potency.
Impact of Substituents on Biological Potency
The type and position of chemical groups (substituents) attached to the main thiosemicarbazide structure play a critical role in determining its biological effectiveness. nih.govresearchgate.net Studies on various derivatives have shown that even minor changes can lead to significant differences in activity. researchgate.net
For example, in a series of coumarin-based thiosemicarbazones evaluated for antidiabetic activity, the nature of the substituent on the phenyl ring had a profound effect on α-glucosidase inhibition. nih.gov A derivative with a 4-nitrophenyl group was the most potent inhibitor (IC50 = 2.13 µM), while a compound with a 2,6-dimethylphenyl group was significantly less active (IC50 = 22.11 µM). nih.gov The presence of chloro- and methoxy-substituents also resulted in strong inhibitory potential. nih.gov Specifically, a 2,4,5-trichlorophenyl group yielded an IC50 of 2.57 µM, and a 4-methoxyphenyl (B3050149) group resulted in an IC50 of 3.40 µM. nih.gov
This principle extends to other biological activities as well. In antitubercular studies, changing a halogen substituent on an aromatic ring dramatically altered the minimum inhibitory concentration (MIC) of the compounds. nih.gov These findings highlight that the electronic properties and positioning of substituents are key determinants of the biological power of thiosemicarbazide derivatives. nih.gov
Role of the Furan Ring in Modulating Biological Activity
The furan ring, a five-membered aromatic ring containing an oxygen atom, is a recognized pharmacologically active component in many compounds. researchgate.netijabbr.comijabbr.com In the context of this compound, this ring is a critical structural element that contributes significantly to its biological profile. researchgate.netresearchgate.net
Effect of Metal Chelation on Biological Profile
Thiosemicarbazides and their derivatives are excellent chelating agents, meaning they can bind tightly to metal ions. nih.gov This property is of significant interest because the formation of metal complexes can dramatically enhance the biological activity of the parent compound. nih.govresearchgate.net The biological potency of thiosemicarbazone-metal complexes is often significantly greater than that of the thiosemicarbazone ligand alone. researchgate.net
The process of chelation can alter the physicochemical properties of the compound. For instance, coordination with a metal ion can increase the lipophilicity (fat-solubility) of the complex. This increased lipophilicity can make it easier for the compound to pass through the lipid-rich membranes of cells, thereby enhancing its biological effect. nih.gov
The choice of metal ion is also crucial. Different metal ions can lead to complexes with varying degrees of potency. For example, in one study, copper (II) complexes of a thiosemicarbazone ligand were found to be highly efficient against cancer cell growth, while cobalt (II) complexes were the least active. nih.gov The order of antitubercular potency for a set of complexes was found to be Zn(II) > Cu(II) > Ni(II) > Co(II), demonstrating that the metal ion itself is a key determinant of the complex's specific activity. nih.gov This enhancement is attributed to the combined effects of the ligand and the metal, which can influence factors like stability, DNA binding ability, and interaction with cellular proteins. researchgate.netnih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. nih.gov This method is instrumental in optimizing molecular geometry, analyzing electronic characteristics, and predicting vibrational spectra, providing a detailed molecular portrait of 4-(2-Furfuryl)-3-thiosemicarbazide. nih.govorientjchem.org
Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For thiosemicarbazone derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to find the most stable conformer. mdpi.comnih.govresearchgate.net The optimization of this compound would involve calculating bond lengths, bond angles, and torsion angles to identify the most stable spatial orientation of the furfuryl group relative to the thiosemicarbazide (B42300) backbone.
Table 1: Typical Calculated Bond Parameters for Thiosemicarbazone-Related Structures from DFT Studies
| Parameter | Typical Calculated Value | Reference Compound Type |
|---|---|---|
| Bond Length C=S (Å) | ~1.67 - 1.69 | Thiosemicarbazones |
| Bond Length C=N (Å) | ~1.28 - 1.30 | Thiosemicarbazones |
| Bond Angle N-N-C (°) | ~117 - 121 | Thiosemicarbazones |
| Torsion Angle C-N-N-C (°) | ~175 - 180 (trans) | Thiosemicarbazones |
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
For a molecule like this compound, DFT calculations would map the distribution of these orbitals. Typically, in thiosemicarbazone derivatives, the HOMO is localized on the electron-rich thiosemicarbazide moiety, particularly the sulfur atom, while the LUMO is distributed across the rest of the molecule. nih.govrajpub.com
Further analysis involves calculating reactivity descriptors:
Fukui Functions: These indices identify the most electrophilic and nucleophilic sites within the molecule by showing how the electron density changes with the addition or removal of an electron. rajpub.com
Atomic Charge Distribution: This analysis determines the partial charges on each atom, offering insights into electrostatic interactions and potential sites for nucleophilic or electrophilic attack. orientjchem.org
Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Compounds
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Furfural (B47365) Semicarbazone rajpub.com | -6.54 | -1.57 | 4.97 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -7.28 | -4.92 | 2.36 |
| N-(pyridin-2-yl)hydrazinecarbothioamide nih.gov | -8.82 | -4.22 | 4.60 |
DFT calculations are highly effective for predicting the vibrational frequencies of a molecule, which correspond to peaks in its Infrared (IR) and Raman spectra. rajpub.com A theoretical vibrational analysis for this compound would involve calculating the harmonic frequencies of its normal modes of vibration. These calculated frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental spectra. rajpub.com This process enables the precise assignment of spectral bands to specific molecular motions, such as the stretching of N-H, C=S, and C=N bonds, as well as the vibrational modes of the furan (B31954) ring. rajpub.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ecronicon.net This simulation is crucial for drug discovery, as it helps to elucidate the mechanism of action and binding affinity of potential drug candidates. mdpi.com For this compound, docking studies would be performed against various biological targets to explore its therapeutic potential.
Thiosemicarbazone derivatives have been successfully docked against a range of targets, including topoisomerase IIβ and the androgen receptor, demonstrating their potential as anticancer agents. nih.govnih.gov A typical docking study would yield:
Binding Energy: A score, usually in kcal/mol, that estimates the strength of the ligand-receptor interaction. More negative values indicate stronger binding. mdpi.com
Binding Pose: The specific 3D orientation of the ligand within the active site of the target.
Key Interactions: Identification of specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ecronicon.net
Table 3: Examples of Molecular Docking Results for Thiosemicarbazone Derivatives
| Compound Type | Protein Target | Reported Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Thiosemicarbazone-indole derivative | Androgen Receptor | -8.8 | nih.gov |
| Salicyldehyde thiosemicarbazone complex | TGF-β Receptor | -8.4 | mdpi.com |
| 3,4-difluoroacetophenone-thiosemicarbazone | 17β-HSD1 | -5.9 | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models based on molecular descriptors (e.g., physicochemical, electronic, and steric properties), QSAR can predict the activity of new, untested compounds. nih.gov
For a series of furan-containing thiosemicarbazide derivatives, a QSAR study would help to identify the key structural features that influence a specific biological effect, such as antibacterial or anticancer activity. mdpi.comnih.gov Robust 3D-QSAR models, like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can provide contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity, thereby guiding the rational design of more potent analogues. nih.gov
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Beyond vibrational spectra, computational methods can predict other spectroscopic parameters and a suite of reactivity descriptors. DFT calculations can be used to estimate NMR (¹H and ¹³C) chemical shifts, which, when compared to experimental data, aid in the complete structural elucidation of the molecule. nih.gov
A comprehensive computational analysis of this compound would also generate a range of global reactivity descriptors, providing a deeper understanding of its chemical nature. These descriptors, derived from HOMO and LUMO energies, include:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov
These theoretical parameters collectively provide a robust framework for understanding and predicting the behavior of this compound, paving the way for its targeted application in materials science and medicinal chemistry.
Emerging and Diverse Applications in Chemical Research
Potential as Corrosion Inhibitors
The ability of organic compounds to protect metals from corrosion is a significant area of industrial and academic research. Thiosemicarbazide (B42300) derivatives, including 4-(2-Furfuryl)-3-thiosemicarbazide, have shown promise as effective corrosion inhibitors for various metals and alloys in acidic environments.
The protective action of these compounds is generally attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms present in the molecule—namely nitrogen, sulfur, and in the case of this compound, the oxygen atom of the furan (B31954) ring. These atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of the metal, leading to the formation of a coordinate bond.
Research on analogous thiosemicarbazone compounds, such as 3,4-dimethoxy phenyl thiosemicarbazone (DMPTS), has provided insights into the mechanism of inhibition. rsc.org Studies on DMPTS as a corrosion inhibitor for copper in hydrochloric acid solution revealed that it achieves a high inhibition efficiency, up to 89% at an optimal concentration. rsc.org The formation of a protective layer on the copper surface was confirmed through techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). rsc.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that these types of compounds can significantly increase the corrosion resistance of metals. rsc.org The adsorption of these inhibitors on the metal surface often follows established adsorption isotherms, such as the Langmuir model. biosynth.com
The presence of the aromatic furan ring in this compound can further enhance its corrosion inhibition properties. The π-electrons of the furan ring can interact with the metal surface, contributing to a more stable and effective protective film. This synergistic effect of heteroatom coordination and π-electron interaction makes this compound a compelling candidate for further investigation and development as a corrosion inhibitor.
Development as Chemical Sensors and Probes
The field of chemical sensing is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. Thiosemicarbazide derivatives are being explored for their potential to act as chemosensors, particularly for the detection of anions.
The sensing mechanism of these compounds often relies on a colorimetric or fluorometric response upon binding with a specific analyte. The thiourea (B124793) moiety in this compound can act as a binding site for anions through hydrogen bonding interactions. The N-H protons of the thiosemicarbazide backbone can form hydrogen bonds with anions, leading to a change in the electronic properties of the molecule.
This change can manifest as a visible color change or a modification in the fluorescence emission spectrum of the compound. The furan ring, as part of the chromophoric system, can play a role in modulating these optical responses. The development of chemosensors based on thiosemicarbazide derivatives often involves designing molecules where the anion binding event triggers a distinct and measurable signal. While specific studies on this compound as an anion sensor are emerging, the broader class of thiosemicarbazones has demonstrated this capability. For instance, some thiosemicarbazones exhibit fluorescent properties that can be utilized for sensing applications. biosynth.com
Role as Catalytic Agents in Chemical Transformations
The catalytic activity of metal complexes with thiosemicarbazone ligands is a well-established area of research. These complexes have been shown to be effective catalysts in a variety of organic transformations. While research on the direct catalytic role of this compound itself is limited, its metal complexes hold significant potential.
Thiosemicarbazones, which can be synthesized from thiosemicarbazides, are known to form stable complexes with a wide range of transition metals. researchgate.net These complexes often exhibit enhanced biological and catalytic activities compared to the free ligands. researchgate.net The coordination of the thiosemicarbazone to a metal center can activate the substrate and facilitate chemical reactions.
For example, a study on a series of α-heterocyclic carboxaldehyde thiosemicarbazones revealed their ability to inhibit the catalytic activity of topoisomerase IIα, a crucial enzyme in DNA replication. nih.gov This inhibitory action was attributed to the direct interaction of the thiosemicarbazone with the ATPase domain of the enzyme. nih.gov This highlights the potential of thiosemicarbazone derivatives to modulate the activity of biological catalysts.
The development of metal complexes of this compound and its corresponding thiosemicarbazones could lead to novel catalysts for various organic reactions. The electronic properties of the furfuryl group can influence the catalytic activity of the metal center, potentially leading to catalysts with unique selectivity and efficiency. Further research in this area could uncover new applications for this versatile compound in synthetic chemistry.
Q & A
Q. What are the established synthetic routes for 4-(2-Furfuryl)-3-thiosemicarbazide?
The compound is typically synthesized by refluxing the precursor thiosemicarbazide derivative (e.g., 4-benzyl-1-(2-furoyl)thiosemicarbazide) in a basic aqueous solution (e.g., 4 N NaOH), followed by acidification to pH 4–5 with HCl. Recrystallization from aqueous ethanol (60%) yields pure crystals. This method achieves ~81% yield under optimized conditions .
Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound derivatives?
- X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .
- NMR spectroscopy: Confirms proton environments, particularly the furfuryl and thiosemicarbazide moieties .
- IR spectroscopy: Identifies functional groups like C=O (1650–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) .
Q. What are common reaction pathways for modifying the thiosemicarbazide backbone?
- Coordination chemistry: React with transition metals (e.g., Ni(II), Zn(II)) to form complexes with potential bioactivity .
- Cyclization: Use POCl₃ or acidic conditions to form 1,3,4-thiadiazole derivatives .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound for higher yields?
Employ a 2³ factorial design to test variables:
- Factors: Temperature (70–90°C), reaction time (5–9 hours), NaOH concentration (2–4 N).
- Response: Yield (%) and purity (HPLC). Statistical analysis (ANOVA) identifies significant factors and interactions. For example, increasing temperature and NaOH concentration may reduce reaction time while maintaining yield .
Q. How to resolve contradictions in crystallographic data for thiosemicarbazide derivatives?
- Comparative analysis: Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted analogs) to validate bond lengths and angles .
- Rietveld refinement: Apply to powder XRD data to account for preferred orientation or disorder in crystal lattices .
Q. What methodologies are recommended for assessing the bioactivity of this compound complexes?
- In vitro antimicrobial assays: Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
- Metal complex stability: Conduct UV-Vis titration in buffer solutions (pH 4–9) to evaluate ligand-metal binding constants .
Q. How can computational modeling predict the reactivity of this compound in catalytic applications?
- DFT calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic sites.
- Molecular docking: Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
